BenchChemオンラインストアへようこそ!

4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa Inhibition Anticoagulant Discovery Scaffold Optimization

This compound is a uniquely validated, low-potency control and synthetic intermediate for BRD4 (Ki 3,300 nM) and Factor Xa (IC50 19,000 nM) drug discovery programs. Unlike apixaban, its 4-bromo handle enables Pd-catalyzed diversification, making it an essential SAR building block. Academic and industrial labs use this compound to validate target engagement, optimize leads, and generate parallel libraries. Economical pricing for bulk orders; contact us for a custom quote today.

Molecular Formula C19H19BrN2O2
Molecular Weight 387.277
CAS No. 923082-02-4
Cat. No. B2900509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS923082-02-4
Molecular FormulaC19H19BrN2O2
Molecular Weight387.277
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N3CCCCC3=O
InChIInChI=1S/C19H19BrN2O2/c1-13-12-16(21-19(24)14-5-7-15(20)8-6-14)9-10-17(13)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24)
InChIKeyZHDSTNDWCSSQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 923082-02-4): Key Specifications for Informed Procurement


4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic small-molecule benzamide derivative featuring a 2-oxopiperidin-1-yl moiety . It is primarily cataloged as a research chemical with a preclinical development phase . Database entries suggest its potential interaction with Bromodomain-containing protein 4 (BRD4) and Coagulation Factor Xa, though the publicly reported affinity for these targets is relatively weak [1][2]. This compound serves as a key structural analog or intermediate in the class of piperidine-based benzamides relevant to anticoagulant and epigenetic probe discovery programs.

Why 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Simply Replaced by Generic Analogs


In the context of factor Xa inhibitors and bromodomain-targeting molecules, small structural modifications around the piperidinyl-benzamide scaffold, such as the presence and position of a 4-bromo substituent and a 3-methyl group, can lead to dramatic shifts in potency and selectivity [1]. For instance, the fully optimized Factor Xa inhibitor Apixaban, which also contains the 2-oxopiperidin-1-yl)phenyl motif, achieves picomolar to low nanomolar potency, whereas the unoptimized 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits an IC50 of 19,000 nM against the same target [1]. This 19,000-fold difference demonstrates that generic substitution within this class is not pharmacologically equivalent and can lead to complete loss of target engagement. Furthermore, this compound's specific bromine atom provides a synthetic handle for further derivatization, making it a unique intermediate not replicable by its chloro or des-halogeno counterparts .

Quantitative Differentiation Evidence for 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide Selection


Factor Xa Inhibitory Activity: A 19,000-fold Potency Gap to Apixaban

The compound displays significantly weaker Factor Xa (FXa) inhibition compared to the clinical drug Apixaban. The target compound's IC50 of 19,000 nM contrasts with Apixaban's IC50 of 1 nM, a 19,000-fold difference. This defines the compound not as a functional anticoagulant, but as a critical structural control or an intermediate requiring substantial optimization for FXa-targeted programs [1][2].

Factor Xa Inhibition Anticoagulant Discovery Scaffold Optimization

BRD4 BD1 Binding Affinity: An Inactive-to-Weak Binder Profile

The compound has been profiled against the first bromodomain of BRD4 (BD1) and found to be a very weak binder. It exhibits a Ki of 3,300 nM, which is orders of magnitude weaker than established BRD4 inhibitors [1]. For comparison, the potent BRD4 inhibitor JQ1 exhibits a Kd of ~50-90 nM for BRD4 BD1, and dBET1 exhibits an IC50 of ~430 nM [2]. This confirms the current compound's identity as a chemical probe for selectivity panels or a starting fragment rather than a functional BRD4 inhibitor.

Bromodomain Inhibition BRD4 Epigenetic Probe

Distinct Halogen and Methyl Substitution Pattern for Synthetic Tractability

The 4-bromo substitution on the benzamide ring provides a synthetic handle not present in the des-halogen or 4-chloro analogs. The bromine atom enables downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for library diversification . In addition, the 3-methyl substitution on the aniline-derived ring provides steric and electronic modulation adjacent to the 2-oxopiperidinyl group, which is absent in the commonly available N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide analogs . This combination of functional groups positions the compound as a superior scaffold for generating diverse patented chemical space.

Chemical Intermediate Brominated Scaffold Parallel Synthesis

Preclinical Status and Research-Grade Purity Confirmation

The compound is classified in the 'Preclinical' phase, indicating it is intended for early-stage research and development . Suppliers typically list a minimum purity of 95% (HPLC), which aligns with industry standards for building blocks used in hit-to-lead and lead optimization programs . This status differentiates it from GMP-grade Active Pharmaceutical Ingredients (APIs) like Apixaban, and also from completely uncharacterized 'research chemicals,' ensuring procurement officers receive a substance fit for reproducible in vitro experimentation.

Preclinical Research Supply Purity Specification Procurement Compliance

Optimal Procurement and Utilization Scenarios for 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide


Negative Control or Selectivity Profiling for BRD4 BD1

Owing to its weak binding affinity (Ki = 3,300 nM) for BRD4 BD1 [1], this compound is ideally suited as a chemically-matched negative control in BRD4-targeted assays. This is a critical application for labs developing novel BRD4 inhibitors who need to confirm target engagement and rule out non-specific assay interference caused by the core scaffold. Its use ensures robust experimental design without unnecessary consumption of expensive, potent probe molecules.

Core Scaffold for Parallel Library Synthesis

The presence of a 4-bromo handle facilitates direct diversification through palladium-catalyzed cross-coupling . This attribute supports its procurement for generating large parallel libraries of Factor Xa or bromodomain inhibitors where structure-activity relationship (SAR) expansion is required. The dual presence of the 3-methyl and 2-oxopiperidinyl groups allows exploration of steric and torsional effects on target binding, replacing simpler, less functionalized building blocks.

Factor Xa Inhibitor Lead-Identification and Early Optimization

The compound's low Factor Xa potency (IC50 = 19,000 nM) positions it as a validated starting point for lead optimization campaigns [2]. This is particularly relevant for programs aiming to design out liabilities from the apixaban scaffold while retaining the piperidinone pharmacophore. Researchers can use this quantitative inactivity as a baseline to measure substantial improvements in subsequent iterations.

Preclinical Pharmacophore Mapping

As a preclinical-stage compound with basic characterization, it is an economical choice for computational chemistry groups conducting in silico docking studies or pharmacophore model generation [1]. Its distinct biological inactivity across high-profile targets (FXa and BRD4) allows it to be used in machine learning training sets as a representative inactive 'decoy,' enhancing model specificity for hit identification algorithms.

Quote Request

Request a Quote for 4-bromo-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.